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Compound of Interest

Compound Name: Viridicatol

Cat. No.: B1683567 Get Quote

Viridicatol (CAS Number: 14484-44-7) is a fungal metabolite first isolated from Penicillium

viridicatum.[1] This quinoline alkaloid has garnered significant interest within the scientific

community for its potent anti-inflammatory and anti-allergic properties. This technical guide

provides an in-depth overview of Viridicatol's chemical properties, biological activity, and the

experimental protocols utilized to elucidate its mechanism of action, tailored for researchers,

scientists, and drug development professionals.

Chemical Data
Viridicatol's fundamental chemical and physical properties are summarized in the table below,

providing a foundational reference for experimental design and execution.
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Property Value Reference

CAS Number 14484-44-7 [1][2][3][4][5][6]

Molecular Formula C₁₅H₁₁NO₃ [1][2][4][7]

Molecular Weight 253.25 g/mol [1][7]

IUPAC Name

3-hydroxy-4-(3-

hydroxyphenyl)-1H-quinolin-2-

one

[7]

Synonyms

3-hydroxy-4-(3-

hydroxyphenyl)quinolin-2(1H)-

one, 3-Hydroxy-4-(m-

hydroxyphenyl)carbostyril

[1]

Appearance Solid [2]

Solubility
Soluble in DMSO, DMF,

Ethanol, Methanol
[2][3][8]

Purity ≥95% [2]

Storage Store at -20°C [3][4]

Biological Activity and Mechanism of Action
Viridicatol exhibits significant biological activity, primarily as an anti-inflammatory and anti-

allergic agent. Its mechanism of action is centered around the modulation of key signaling

pathways involved in the immune response.

Anti-inflammatory Effects
Viridicatol's anti-inflammatory properties are attributed to its ability to suppress the expression

of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and

cyclooxygenase-2 (COX-2).[2][3][8] This suppression leads to a decrease in the production of

nitric oxide (NO) and prostaglandin E2 (PGE2), key molecules in the inflammatory cascade.

The underlying mechanism for this effect is the inhibition of the Nuclear Factor-kappa B (NF-

κB) signaling pathway.[2][8] Viridicatol has been shown to block the degradation of the
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inhibitor of κBα (IκBα), which in turn prevents the nuclear translocation of the NF-κB p65 and

p50 subunits.[2][3][8] This sequesters the transcription factor in the cytoplasm, inhibiting the

expression of NF-κB target genes, including those for iNOS, COX-2, and pro-inflammatory

cytokines like TNF-α, IL-1β, and IL-6.

Anti-allergic Effects
The anti-allergic properties of Viridicatol are linked to its ability to stabilize mast cells. It has

been demonstrated to inhibit the degranulation of mast cells, a critical event in the allergic

response, by reducing the influx of intracellular calcium (Ca²⁺).[9][10] This inhibition prevents

the release of histamine and other allergic mediators.

Quantitative Data
The following tables summarize key quantitative data from various in vitro and in vivo studies

on Viridicatol.

Table 1: In Vitro Anti-inflammatory Activity of Viridicatol

Parameter Cell Line IC₅₀ Value Reference

Nitric Oxide (NO)

Production Inhibition
RAW 264.7 46.03 µM [11]

Nitric Oxide (NO)

Production Inhibition
BV2 43.03 µM [11]

Prostaglandin E2

(PGE₂) Production

Inhibition

RAW 264.7 30.37 µM [11]

Prostaglandin E2

(PGE₂) Production

Inhibition

BV2 34.20 µM [11]

Protein Tyrosine

Phosphatase 1B

(PTP1B) Inhibition

- 64 µM [2][3][8]
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Table 2: In Vitro Anti-allergic Activity of Viridicatol

Parameter Cell Line IC₅₀ Value Reference

β-hexosaminidase

Release Inhibition
RBL-2H3

26.3 µM (6.67 ± 0.6

µg/mL)
[12]

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and

further investigation.

Cell Culture and Viability Assay
Cell Lines: Murine macrophage cell lines RAW 264.7 and BV2, and rat basophilic leukemia

cell line RBL-2H3 are commonly used.

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at

37°C in a humidified atmosphere of 5% CO₂.

Viability Assay (MTT): To assess cytotoxicity, cells are seeded in 96-well plates and treated

with various concentrations of Viridicatol for 24 hours. MTT solution (5 mg/mL in PBS) is

then added to each well and incubated for 4 hours. The resulting formazan crystals are

dissolved in DMSO, and the absorbance is measured at 570 nm.

Measurement of Nitric Oxide (NO) Production
Protocol: RAW 264.7 or BV2 cells are pre-treated with Viridicatol for 1 hour before

stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite,

a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

Equal volumes of supernatant and Griess reagent (1% sulfanilamide and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) are mixed, and the

absorbance is read at 540 nm.

Measurement of Prostaglandin E2 (PGE₂) Production

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1683567?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/09540105.2023.2207791
https://www.benchchem.com/product/b1683567?utm_src=pdf-body
https://www.benchchem.com/product/b1683567?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: Cell culture supernatants, prepared as described for the NO assay, are used to

measure PGE₂ levels using a commercially available Enzyme-Linked Immunosorbent Assay

(ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis
Protocol: Cells are treated with Viridicatol and/or LPS for the indicated times. Total cell

lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers. Protein

concentrations are determined using a BCA protein assay kit. Equal amounts of protein are

separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2,

p65, p50, IκBα, or β-actin, followed by incubation with a horseradish peroxidase (HRP)-

conjugated secondary antibody. The protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

RNA Isolation and Real-Time Quantitative PCR (RT-
qPCR)

Protocol: Total RNA is extracted from cells using a suitable RNA isolation reagent. cDNA is

synthesized from the total RNA using a reverse transcription kit. RT-qPCR is performed

using SYBR Green master mix and specific primers for TNF-α, IL-1β, IL-6, and a

housekeeping gene (e.g., GAPDH or β-actin) on a real-time PCR system.

Mast Cell Degranulation Assay
Cell Line: RBL-2H3 cells are used as a model for mast cells.

β-Hexosaminidase Release Assay: RBL-2H3 cells are sensitized with anti-dinitrophenyl

(DNP)-IgE overnight. The cells are then washed and pre-treated with Viridicatol before

being challenged with DNP-human serum albumin (HSA) to induce degranulation. The

release of β-hexosaminidase into the supernatant is quantified by incubating the supernatant

with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The reaction is stopped, and the

absorbance is measured at 405 nm.

Histamine Release Assay: Histamine levels in the supernatant of stimulated RBL-2H3 cells

are measured using a commercially available ELISA kit.
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In Vivo Ovalbumin-Induced Food Allergy Mouse Model
Animals: BALB/c mice are commonly used.

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified

in aluminum hydroxide adjuvant on days 0 and 14.

Challenge: From day 28, mice are repeatedly challenged orally with OVA every other day.

Viridicatol is administered orally to the treatment groups prior to each OVA challenge.

Assessment: Allergic symptoms (e.g., diarrhea, rectal temperature drop) are monitored after

each challenge. Serum levels of OVA-specific IgE, histamine, and mouse mast cell protease-

1 (mMCP-1) are measured by ELISA after the final challenge.

Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental

workflow involving Viridicatol.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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